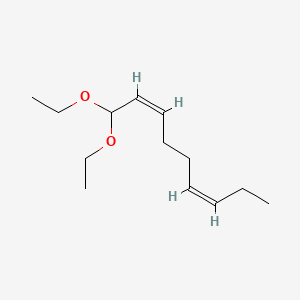
(2Z,6Z)-1,1-Diethoxynona-2,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1, 1-Diethoxy-2, 6-nonadiene, also known as fema 3378, belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. 1, 1-Diethoxy-2, 6-nonadiene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 1-diethoxy-2, 6-nonadiene is primarily located in the membrane (predicted from logP).
Scientific Research Applications
Scientific Research Applications of (2Z,6Z)-1,1-Diethoxynona-2,6-diene
Ab initio Studies and Substituent Effects
- Ab initio calculations on substituted pentadienes, including those with electron-donating and electron-withdrawing substituents, provide insights into the effects of these substituents on pericyclic reactions. These studies reveal the balance between inductive and mesomeric effects in the energetics of transformation, highlighting the importance of electron density in the phi system (Saettel & Wiest, 2000).
Models for Tetraazasemibullvalenes
- Research on 3,7-Diethoxy-1,5-dimethyl-2,4,6,8-tetraaza-bicyclo[3.3.1]nona-2,6-diene demonstrates its potential as a model for studying the properties and reactions of tetraazasemibullvalenes. The oxidation of this compound and its thermal behavior provide valuable insights into the structural and reactive aspects of similar compounds (Rudolf Gompper et al., 1988).
Synthesis of Aromatic Phosphates
- Cycloadditions involving diethyl 3-methoxy-1-methylene-2-propenyl phosphate, a compound similar to diethoxynona diene, are used to generate aromatic phosphates. These reactions demonstrate the potential of such compounds in regiospecifically placing ester groups in aromatic rings, which is significant for synthesizing complex organic molecules (MeeKyoung Kim & D. Wiemer, 2005).
Isoprenoid Synthesis and Terpenoids
- The synthesis of cisoid terpenoids involves using compounds like (2Z,6Z)-8-benzyloxy-1-chloro-2,6-dimethylocta-2,6-diene, a key compound for constructing cisoid terpenoids. This highlights the role of diethoxynona diene derivatives in the synthesis of complex natural products like all-cis-polyprenols (SatoKikumasa et al., 1983).
Dynamically Determined Selectivity in Cycloadditions
- The study of Diels-Alder cycloadditions involving 3-methoxycarbonylcyclopentadienone and 1,3-dienes, similar to diethoxynona diene, illustrates how the structure of dienes influences the product selectivity in cycloadditions. This research is essential for understanding the factors affecting selectivity in organic synthesis (Jacqueline B Thomas et al., 2008).
Synthesis of α-Substituted Ethoxy Dienes
- The reaction of (E)-1,1-diethoxybut-2-ene with sec-butyllithium leads to 1-metalated 1-ethoxy 1,3-dienes, which are analogs of diethoxynona diene. This demonstrates the potential of such compounds as intermediates for synthesizing α,β-unsaturated carbonyl compounds (C. Prandi & P. Venturello, 1994).
properties
CAS RN |
67674-37-7 |
|---|---|
Product Name |
(2Z,6Z)-1,1-Diethoxynona-2,6-diene |
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(2Z,6Z)-1,1-diethoxynona-2,6-diene |
InChI |
InChI=1S/C13H24O2/c1-4-7-8-9-10-11-12-13(14-5-2)15-6-3/h7-8,11-13H,4-6,9-10H2,1-3H3/b8-7-,12-11- |
InChI Key |
GCIRJCKOUVCUBZ-MQEUWQHPSA-N |
Isomeric SMILES |
CC/C=C\CC/C=C\C(OCC)OCC |
SMILES |
CCC=CCCC=CC(OCC)OCC |
Canonical SMILES |
CCC=CCCC=CC(OCC)OCC |
Other CAS RN |
67674-37-7 106950-34-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






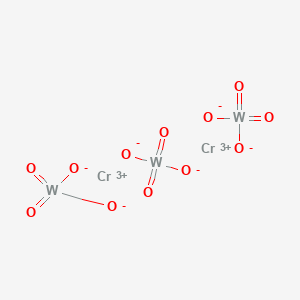

![2-[(4-ethoxyphenyl)methyl]-N,N-diethyl-1-[(1-methylpyrrolidin-2-yl)methyl]benzimidazole-5-carboxamide](/img/structure/B1629283.png)
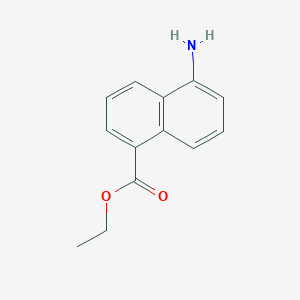
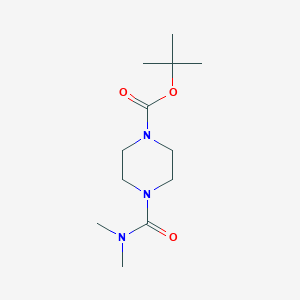
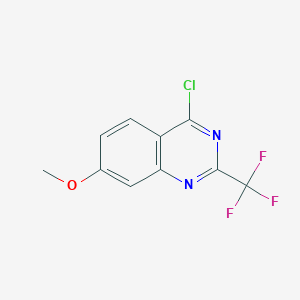
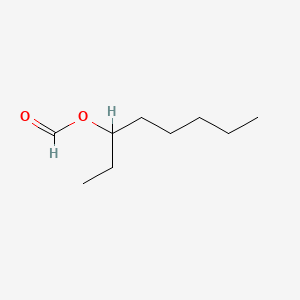


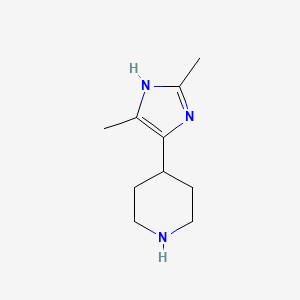
![1-[(Acetyloxy)methyl]-1H-indole-3-carboxylic acid](/img/structure/B1629295.png)